REACTION_CXSMILES
|
O[CH2:2][CH2:3][N:4]1[CH2:8][CH2:7][NH:6][C:5]1=[O:9].S(Cl)([Cl:12])=O>C(Cl)(Cl)Cl>[Cl:12][CH2:2][CH2:3][N:4]1[CH2:8][CH2:7][NH:6][C:5]1=[O:9]
|
Name
|
|
Quantity
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5 g
|
Type
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reactant
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Smiles
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OCCN1C(NCC1)=O
|
Name
|
|
Quantity
|
3.82 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
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75 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 4 hours
|
Duration
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4 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo to an orange oil, which
|
Type
|
DISSOLUTION
|
Details
|
was redissolved in chloroform
|
Type
|
WASH
|
Details
|
washed twice with water
|
Type
|
CUSTOM
|
Details
|
The organic layer was dried
|
Name
|
|
Type
|
product
|
Smiles
|
ClCCN1C(NCC1)=O
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |